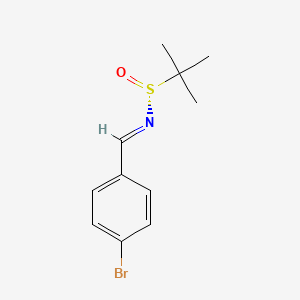

(R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide

Description

(R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative characterized by a 4-bromobenzylidene moiety attached to the sulfur atom of the 2-methylpropane-2-sulfinamide group. This compound is synthesized via a condensation reaction between 4-bromobenzaldehyde and (R)-(+)-2-methylpropane-2-sulfinamide under titanium tetraethoxide [Ti(OEt)₄] catalysis, followed by reduction with sodium borohydride (NaBH₄) in tetrahydrofuran (THF) . Its stereochemistry and electronic properties make it valuable in asymmetric synthesis and pharmaceutical intermediates, particularly in the development of μ-opioid receptor agonists and peptidomimetics .

Properties

IUPAC Name |

(NE,R)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/b13-8+/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRVYZUIUHRGAW-XETPBLJFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)/N=C/C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The classical approach involves condensing 4-bromobenzaldehyde with (R)-tert-butanesulfinamide using titanium tetraethoxide (Ti(OEt)₄) as a Lewis acid catalyst. This method, adapted from analogous syntheses, proceeds via a chelation-controlled mechanism, where Ti(OEt)₄ coordinates the sulfinamide’s oxygen and the aldehyde’s carbonyl group, facilitating nucleophilic attack and imine formation.

Procedure :

-

Reactants :

-

Steps :

Yield : 90–94%.

Stereoselectivity : >99% enantiomeric excess (ee) due to chiral induction from (R)-sulfinamide.

DBU-Catalyzed Imine Formation

Base-Mediated Strategy

An alternative method employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-metallic base to deprotonate tert-butanesulfinamide, enabling nucleophilic addition to the aldehyde. This room-temperature protocol avoids moisture-sensitive catalysts and simplifies workup.

Procedure :

-

Reactants :

-

Steps :

Yield : 85–88% (extrapolated from analogous reactions).

Advantages : Shorter reaction time (≤1 hour), no requirement for inert atmosphere.

Large-Scale Synthesis Considerations

Solvent and Process Optimization

For industrial applications, solvent selection and scalability are critical. Adapted from tert-butanesulfinamide production, key modifications include:

-

Solvent : Toluene or THF for improved solubility and distillation.

-

Workup : Quench with brine to precipitate byproducts, followed by distillation to recover solvents.

-

Purity : Final purification via recrystallization yields >98% purity.

Table 1: Comparison of Preparation Methods

Analytical Characterization

Chemical Reactions Analysis

Reaction Mechanism

The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes tautomerization to yield the final sulfinamide product. The mechanism can be summarized as:

-

Nucleophilic attack of the sulfinamide nitrogen on the carbonyl carbon of the aldehyde.

-

Formation of an imine via dehydration.

-

Stabilization of the product through tautomerization.

Chemical Reactions Involving (R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide

This compound can undergo various chemical reactions, which are essential for its application in organic synthesis:

Reduction Reactions

-

Reagents : Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH).

-

Conditions : Typically performed in THF or DCM at low temperatures.

-

Outcome : Reduction of the imine to amine derivatives with high selectivity; yields can reach up to 90% .

Oxidative Condensation

This compound can also participate in oxidative coupling reactions:

-

Reagents : m-Chloroperbenzoic acid (m-CPBA).

-

Conditions : THF as solvent, ambient temperature.

-

Outcome : Formation of sulfonamides with retention of chirality; yields reported around 80% .

Substitution Reactions

The bromine atom in the bromobenzylidene moiety can be substituted under nucleophilic conditions:

-

Reagents : Various nucleophiles (e.g., amines, thiols).

-

Conditions : Typically carried out in polar aprotic solvents.

-

Outcome : Formation of new derivatives with varied biological activities; yields depend on the nucleophile used.

Data Tables

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of (R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide lies in its role as a chiral auxiliary in asymmetric synthesis. It is particularly useful in the formation of enantiopure compounds through the generation of sulfinimine intermediates.

Case Study: Asymmetric Radical Alkylation

A significant study demonstrated the effectiveness of sulfinamides, including this compound, in asymmetric radical alkylation reactions under visible light. The reaction conditions were optimized to yield high enantiomeric excesses (ee) for various products, showcasing the utility of this compound in synthesizing complex molecules with high stereochemical fidelity .

| Reaction | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Alkylation with radical initiator | 79 | 92 |

| Subsequent transformations | 85 | 95 |

Medicinal Chemistry

The compound has also shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various targets.

Case Study: PDE4 Inhibition

Research has highlighted a pyrazole derivative synthesized using this compound as an effective phosphodiesterase 4 (PDE4) inhibitor. This derivative demonstrated anti-inflammatory properties, indicating the compound's potential application in treating inflammatory diseases .

| Compound | Activity | Target |

|---|---|---|

| Pyrazole derivative | Inhibitor | PDE4 |

Synthesis of N-Heterocycles

The compound has been employed in the synthesis of diverse N-heterocycles via sulfinimine intermediates. These heterocycles are crucial in pharmaceuticals due to their biological activities.

Case Study: Synthesis Pathways

The use of this compound in synthesizing N-heterocycles has been documented, showcasing its versatility as a building block:

| N-Heterocycle Type | Methodology | Yield (%) |

|---|---|---|

| Pyrazoles | Nucleophilic addition to sulfinimine | 80 |

| Imidazoles | Condensation reactions with aldehydes | 75 |

Mechanism of Action

The mechanism of action of ®-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds with biological macromolecules, while the bromobenzylidene group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Effects on Yield :

- Electron-withdrawing groups (e.g., 4-Br, 2-OCF₃) generally result in moderate yields (65–77%), while electron-donating groups (e.g., 2-OCH₃, 3-OCH₃) improve yields (75–82%) due to enhanced reaction stability .

- The trifluoromethoxy group (2k) increases crystallinity, yielding a solid, whereas methoxy derivatives (2j, 201) remain oils or solids depending on steric effects .

Stereochemical and Spectral Differences :

- The target compound’s ¹H NMR shows a singlet at δ 8.56 ppm for the imine proton, distinct from ortho-substituted analogs (e.g., 2i: δ 7.55–7.40 ppm) due to reduced conjugation .

- Methoxy groups (e.g., 2j, 201) exhibit characteristic singlets at δ 3.83–3.86 ppm, absent in bromo-substituted derivatives .

Comparison with Pyridine-Based Sulfinamides

Compounds like (S)-N-((S)-1-(3,6-dibromopyridin-2-yl)-2-phenylethyl)-2-methylpropane-2-sulfinamide (20a) from demonstrate the impact of heteroaromatic backbones:

- Electronic Effects : Pyridine’s electron-deficient ring reduces nucleophilicity at the sulfur center, lowering yields compared to benzene derivatives .

- Biological Relevance : Pyridine-based analogs (e.g., 20a) show enhanced binding to enzymatic targets due to nitrogen’s hydrogen-bonding capability .

Allyl-Substituted Sulfinamides

highlights sulfinamides like (S)-N-((R)-but-3-en-2-yl)-2-methylpropane-2-sulfinamide (4bb), which contrast with the benzylidene derivatives:

- Physical State : Allyl derivatives are oils due to reduced planarity and weaker intermolecular forces, whereas aromatic derivatives (e.g., 4-bromobenzylidene) form solids .

- Functional Utility : Allyl sulfinamides are preferred in catalytic asymmetric reactions, while benzylidene analogs excel as chiral auxiliaries .

Biological Activity

(R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide is an organic compound that has garnered attention due to its potential biological activities. This compound features a sulfinamide group, which is known for its interactions with biological macromolecules, and a bromobenzylidene moiety that may enhance its reactivity and binding properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, applications in research, and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfinamide group can form hydrogen bonds with proteins, while the bromobenzylidene component can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity or receptor functions, leading to various biological effects such as inhibition or activation of enzymatic pathways.

Biological Activities

The compound has been investigated for several biological activities:

- Enzyme Inhibition : Studies have indicated that sulfinamides can act as inhibitors for various enzymes. For example, they have shown potential in inhibiting alkaline phosphatase and other enzymes involved in metabolic pathways .

- Antimicrobial Effects : Preliminary data suggest that related sulfinamide compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the bromobenzylidene group may enhance these effects by improving the compound's lipophilicity and membrane permeability .

- Cytotoxicity : Research on structurally similar compounds has revealed cytotoxic effects against cancer cell lines. The mechanisms often involve inducing apoptosis and disrupting cell cycle progression .

Case Studies

Several studies have explored the biological implications of sulfinamides:

- Antidiabetic Activity : Certain sulfinamides have demonstrated significant antidiabetic properties in animal models by modulating glucose metabolism and enhancing insulin sensitivity .

- Anticancer Activity : In vitro studies have shown that some sulfinamide derivatives exhibit potent anticancer activity by inducing apoptosis in leukemia cells and affecting cell cycle distribution .

- Analgesic Properties : Compounds similar to this compound have been evaluated for analgesic effects using pharmacological tests such as the writhing test and hot plate test, indicating potential for pain management applications .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-bromobenzylidene aniline | Lacks sulfinamide group | Moderate enzyme inhibition |

| 4-bromobenzylidene semicarbazide | Contains semicarbazide instead of sulfinamide | Antimicrobial activity |

| This compound | Contains both bromobenzylidene and sulfinamide groups | Broad spectrum of activities |

This table highlights the distinctiveness of this compound due to its dual functional groups, which confer unique reactivity and biological effects compared to structurally similar compounds.

Q & A

Q. What are the optimal reaction conditions for synthesizing (R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide with high enantiomeric purity?

Methodological Answer: The synthesis typically involves a Ti(OEt)₄-mediated condensation between (R)-2-methylpropane-2-sulfinamide and 4-bromobenzaldehyde. Key steps include:

- Low-temperature conditions : Reactions performed at -78°C in THF to minimize racemization .

- Reduction with NaBH₄ : Enscestereoselective formation of the imine intermediate, yielding 65–91% enantiomerically pure product depending on substituents .

- Purification : Flash chromatography (e.g., 2% MeOH/DCM) removes unreacted aldehydes and byproducts .

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer:

- ¹H/¹³C NMR : Characteristic signals include δ 8.56 (s, imine proton), 7.75–7.50 (aromatic protons from 4-bromobenzylidene), and 1.28 ppm (s, tert-butyl group) .

- X-ray crystallography : SHELXL refinement (via SHELX software) resolves absolute configuration, particularly for resolving E/Z isomerism in the benzylidene moiety .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 316.04 for C₁₁H₁₃BrNOS⁺) .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

- Flash chromatography : Use gradients like 3:1 hexane/EtOAc to separate sulfinamide products from unreacted starting materials .

- Recrystallization : Ethanol or DCM/hexane mixtures yield high-purity crystalline solids .

- TLC monitoring : Rf ≈ 0.26 in 3:1 hexane/EtOAc confirms product mobility .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic batches be addressed?

Methodological Answer:

- Chiral HPLC : Use Chiralpak® columns (e.g., AD-H or AS-H) with hexane/isopropanol mobile phases to quantify enantiomeric excess (ee) .

- Circular Dichroism (CD) : Correlates optical rotation ([α]²⁰D ≈ +5.3° in CHCl₃) with configuration .

- Contradiction Analysis : If ee <95%, re-optimize reaction temperature (-78°C vs. 0°C) or switch borohydride reductants (NaBH₄ vs. LiBH₄) .

Q. What computational methods validate the stereochemical outcomes of this compound?

Methodological Answer:

- DFT Calculations : Compare experimental NMR shifts with computed (B3LYP/6-31G*) values to confirm imine geometry (E/Z) .

- Molecular Docking : Predict binding affinity in chiral catalysis or pharmaceutical intermediates (e.g., as seen in ozanimod impurity studies) .

- Crystal Packing Analysis : SHELXL-generated Hirshfeld surfaces identify non-covalent interactions influencing crystallization .

Q. How can waste streams from large-scale synthesis be managed sustainably?

Methodological Answer:

- Cs⁺ Removal : Magnetic nanoadsorbents effectively recover cesium (from Cs₂CO₃ byproducts) in aqueous waste, achieving >90% efficiency .

- Solvent Recycling : Distill THF and DCM from reaction mixtures for reuse, reducing environmental impact .

- Green Catalysis : Explore Rh-catalyzed asymmetric allylation (e.g., as in related sulfinamide syntheses) to minimize stoichiometric reagents .

Q. What analytical challenges arise in characterizing trace impurities?

Methodological Answer:

- LC-MS/MS : Detect ozanimod-like impurities (e.g., m/z 262.37 for dihydroindenyl derivatives) at <0.1% levels .

- NMR Spiking : Add authentic samples of suspected impurities (e.g., (R)-N-((R)-4-cyano-2,3-dihydro-1H-inden-1-yl)-2-methylpropane-2-sulfinamide) to confirm identity .

- Contradiction Resolution : Cross-validate HRMS and ¹³C NMR when impurity signals overlap with primary product peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.